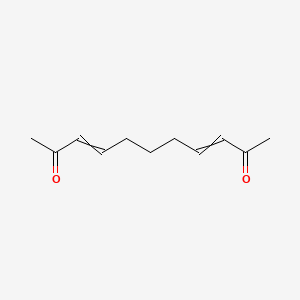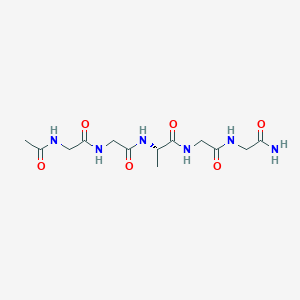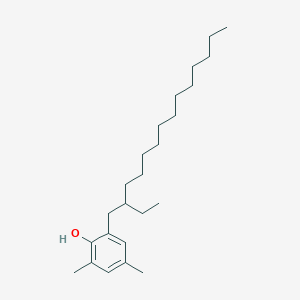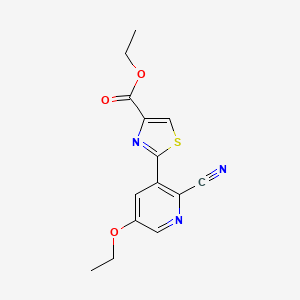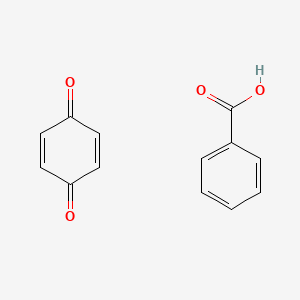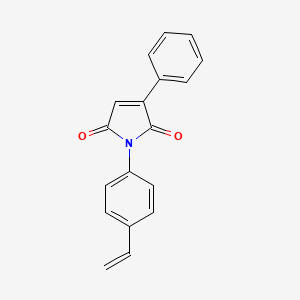
1-(4-Ethenylphenyl)-3-phenyl-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-乙烯基苯基)-3-苯基-1H-吡咯-2,5-二酮是一种有机化合物,属于吡咯衍生物类。该化合物以吡咯环上连接苯基和乙烯基苯基为特征。
准备方法
合成路线和反应条件
1-(4-乙烯基苯基)-3-苯基-1H-吡咯-2,5-二酮的合成通常涉及4-乙烯基苯甲醛与苯肼反应生成相应的腙。该中间体然后在酸性条件下环化,生成所需的吡咯衍生物。 反应条件通常包括使用乙醇或乙酸等溶剂,温度范围从室温到回流条件 .
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产率。 此外,可以采用相转移催化剂和优化的反应条件来改善整个过程 .
化学反应分析
反应类型
1-(4-乙烯基苯基)-3-苯基-1H-吡咯-2,5-二酮会发生多种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等试剂氧化,生成相应的氧化产物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。
常用试剂和条件
氧化: 高锰酸钾在水性或酸性介质中。
还原: 硼氢化钠在乙醇中或氢化铝锂在乙醚中。
取代: 亲电试剂,如溴或硝酸,在催化剂存在下.
主要生成产物
这些反应生成的主要产物包括氧化衍生物、还原衍生物和取代的吡咯化合物。 这些产物可根据其化学性质进一步用于各种应用 .
科学研究应用
化学
在化学中,1-(4-乙烯基苯基)-3-苯基-1H-吡咯-2,5-二酮被用作合成更复杂的有机分子的构建块。
生物学
在生物学研究中,该化合物因其潜在的生物活性而被研究。 它可能表现出抗菌、抗真菌或抗癌特性,使其成为药物开发和治疗应用的候选者 .
医学
在医学中,该化合物的衍生物因其药理特性而被探索。 它们可能作为特定酶或受体的抑制剂发挥作用,有助于开发针对各种疾病的新药 .
工业
在工业领域,1-(4-乙烯基苯基)-3-苯基-1H-吡咯-2,5-二酮用于生产聚合物和先进材料。 它能够进行聚合反应,使其在创建高性能材料方面具有价值.
作用机制
1-(4-乙烯基苯基)-3-苯基-1H-吡咯-2,5-二酮的作用机制涉及它与特定分子靶标的相互作用。该化合物可能与酶或受体结合,抑制其活性,从而导致各种生物效应。 确切的途径和靶标取决于具体的应用和使用的衍生物 .
相似化合物的比较
类似化合物
- 1-(4-乙烯基苯基)乙烷-1-酮
- 2-甲基硫基-1,4-二氢嘧啶衍生物
- 4-乙烯基苯基硼酸 .
独特性
1-(4-乙烯基苯基)-3-苯基-1H-吡咯-2,5-二酮的独特性在于它将吡咯环与苯基和乙烯基苯基取代基结合在一起。 这种结构赋予了独特的化学和物理性质,使其在研究和工业中的各种应用中具有价值 .
属性
CAS 编号 |
161632-59-3 |
|---|---|
分子式 |
C18H13NO2 |
分子量 |
275.3 g/mol |
IUPAC 名称 |
1-(4-ethenylphenyl)-3-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C18H13NO2/c1-2-13-8-10-15(11-9-13)19-17(20)12-16(18(19)21)14-6-4-3-5-7-14/h2-12H,1H2 |
InChI 键 |
JPOUNPRPOSIILU-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


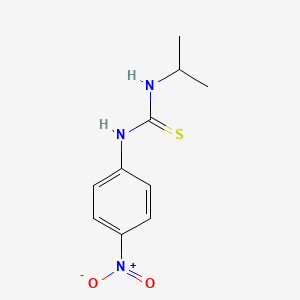
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)

![1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine](/img/structure/B12567825.png)
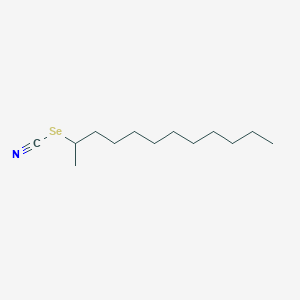
![N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide](/img/structure/B12567851.png)
![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
